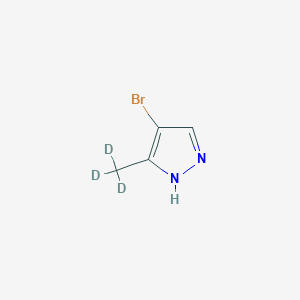
4-Bromo-3-(methyl-d3)-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(methyl-d3)-pyrazole is a deuterated derivative of pyrazole, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, including those involving reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(methyl-d3)-pyrazole typically involves the bromination of 3-(methyl-d3)-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions usually require a controlled temperature to ensure selective bromination at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(methyl-d3)-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 3-(methyl-d3)-pyrazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Major Products Formed
Substitution Reactions: Products include 4-amino-3-(methyl-d3)-pyrazole, 4-thio-3-(methyl-d3)-pyrazole, and 4-alkoxy-3-(methyl-d3)-pyrazole.
Oxidation Reactions: Products include 4-bromo-3-(formyl-d3)-pyrazole and 4-bromo-3-(carboxyl-d3)-pyrazole.
Reduction Reactions: The major product is 3-(methyl-d3)-pyrazole.
Scientific Research Applications
4-Bromo-3-(methyl-d3)-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its isotopic labeling helps in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its reactivity and isotopic labeling.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(methyl-d3)-pyrazole involves its interaction with molecular targets through its bromine and methyl groups. The bromine atom can participate in halogen bonding, while the methyl group can undergo metabolic transformations. These interactions can affect various biochemical pathways, making the compound useful in mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylpyrazole: Similar structure but without deuterium labeling.
3-(Methyl-d3)-pyrazole: Lacks the bromine atom at the 4-position.
4-Bromo-1H-pyrazole: Lacks the methyl group at the 3-position.
Uniqueness
4-Bromo-3-(methyl-d3)-pyrazole is unique due to its deuterium labeling, which provides distinct advantages in tracing studies and reaction mechanism investigations. The presence of both bromine and deuterium atoms allows for diverse chemical reactivity and analytical applications.
Properties
CAS No. |
1185320-05-1 |
|---|---|
Molecular Formula |
C4H5BrN2 |
Molecular Weight |
164.02 g/mol |
IUPAC Name |
4-bromo-5-(trideuteriomethyl)-1H-pyrazole |
InChI |
InChI=1S/C4H5BrN2/c1-3-4(5)2-6-7-3/h2H,1H3,(H,6,7)/i1D3 |
InChI Key |
IXQPRETWBGVNPJ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=NN1)Br |
Canonical SMILES |
CC1=C(C=NN1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


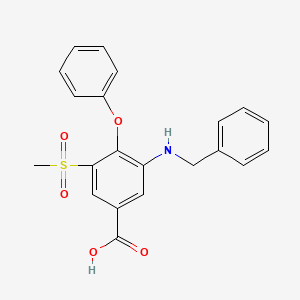
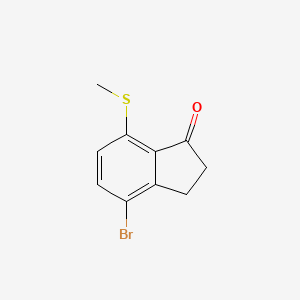
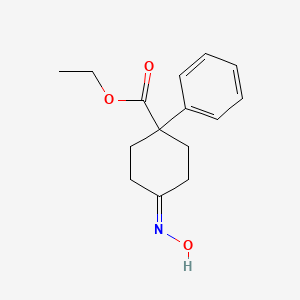
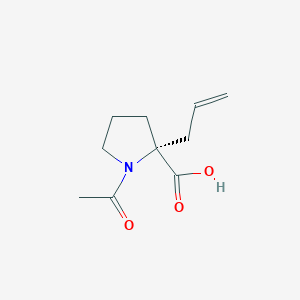
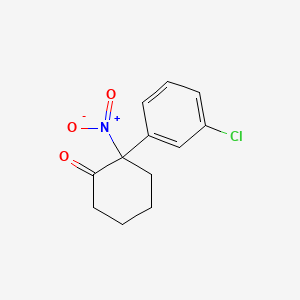
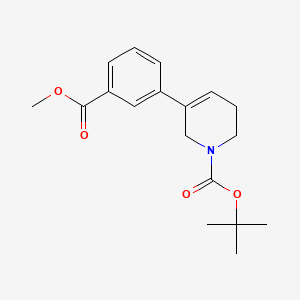
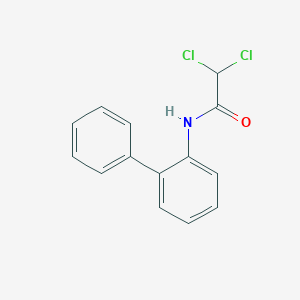
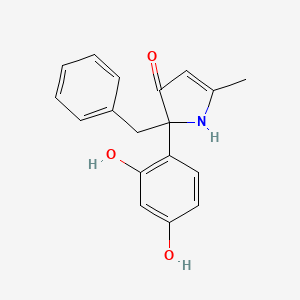

![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
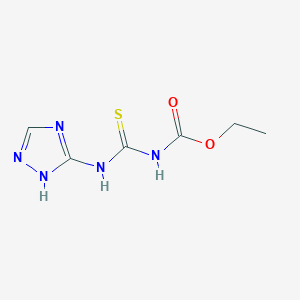
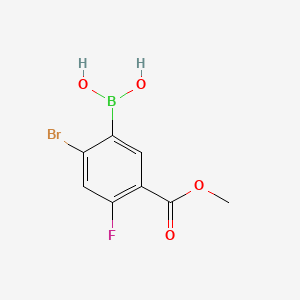
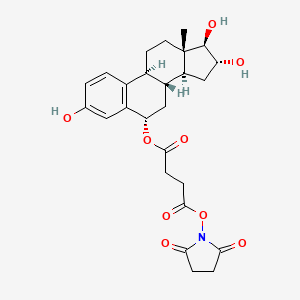
methanone](/img/structure/B14013331.png)
